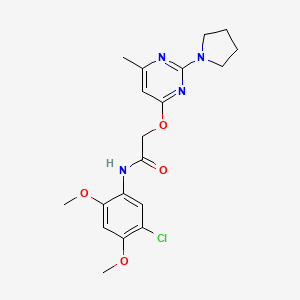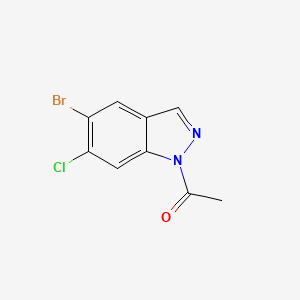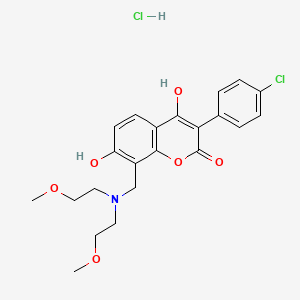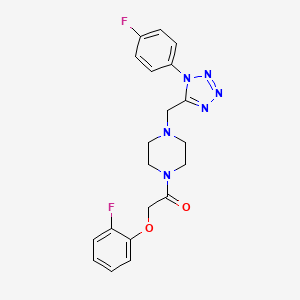
N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Methyl-6-((4-Methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse biological activities. This particular compound is characterized by the presence of a pyrimidinyl group linked to a benzenesulfonamide moiety, suggesting potential for biological activity, such as enzyme inhibition or receptor antagonism.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the sulfonamide in high yield . This method could potentially be adapted for the synthesis of the compound by using the appropriate pyrimidinyl amine.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of hydrogen bonding and π-π interactions, which can influence the compound's binding to biological targets. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide forms molecular chains through π-π interactions and a three-dimensional network via hydrogen bonding . Similar interactions may be expected in the molecular structure of the compound under analysis, contributing to its potential biological activity.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, particularly those involving their sulfonamide group. The reactivity of the sulfonamide group can be influenced by the nature of the substituents on the benzene ring and the pyrimidinyl group. For example, compounds with a pyrimidinyl group have been shown to act as inhibitors for carbonic anhydrase isozymes , and as antagonists for adenosine receptors . These activities suggest that the compound may also engage in specific chemical reactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. The presence of substituents on the benzene ring and the nature of the amine group can affect properties such as solubility, melting point, and the ability to form crystals. For instance, the introduction of a pyridinyl group can lead to the formation of supramolecular layers or chains through hydrogen bonding, as seen in N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide . These properties are important for the compound's stability, solubility, and overall suitability for pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Efficacy and Safety
Ebrotidine vs. Ranitidine in Gastroduodenal Lesion Prevention : Studies have compared ebrotidine, a compound with a benzenesulfonamide structure, to ranitidine and placebo in preventing gastroduodenal lesions induced by piroxicam, showing ebrotidine's superior efficacy in protecting against mucosal gastric lesions (Puscas et al., 1997).
Ebrotidine in Benign Gastric Ulcer Treatment : Another study highlighted ebrotidine's efficacy in treating benign gastric peptic ulcer, demonstrating significant healing rates compared to ranitidine, thus underscoring its potential in treating gastric ulcers (Gedliczka et al., 1997).
Toxicological Studies
Imidacloprid Toxicity : Research on imidacloprid, a chloronicotinyl neonicotinoid compound related in function if not in direct structure, has contributed to understanding the toxicological profiles of such chemicals. A case of fatal ingestion highlighted severe clinical manifestations, pointing to the importance of safety measures and toxicological awareness (Shadnia & Moghaddam, 2008).
Toxic Encephalopathy and Methemoglobinemia : Exposure to 5-amino-2-(trifluoromethyl)pyridine, a compound used in pharmaceutical synthesis, was reported to cause toxic encephalopathy and methemoglobinemia, illustrating the potential health hazards of exposure to such chemicals and the need for preventive measures in industrial settings (Tao et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to target various receptors and enzymes, such as vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β) .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to mediate tumoricidal and bactericidal actions by producing nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis in various models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Result of Action
Similar compounds have been found to reduce collagen deposition in a liver fibrosis model .
Eigenschaften
IUPAC Name |
N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-14-8-9-20-17(12-14)25-19-13-18(23-15(2)24-19)21-10-11-22-28(26,27)16-6-4-3-5-7-16/h3-9,12-13,22H,10-11H2,1-2H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCLJVCHXPHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)


![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)



